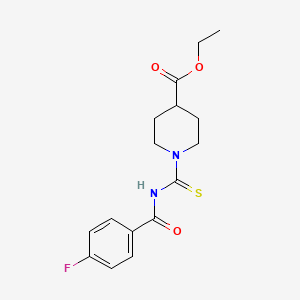

Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate

Description

Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate is a piperidine derivative featuring a 4-fluorobenzoyl carbamothioyl substituent. This compound is structurally characterized by a piperidine ring substituted at the 1-position with a carbamothioyl group bearing a 4-fluorobenzoyl moiety and at the 4-position with an ethyl ester. Such derivatives are often explored for their biological activities, particularly as enzyme inhibitors or antimicrobial agents, due to the versatility of the piperidine scaffold and the electronic effects imparted by substituents like fluorine .

Properties

IUPAC Name |

ethyl 1-[(4-fluorobenzoyl)carbamothioyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3S/c1-2-22-15(21)12-7-9-19(10-8-12)16(23)18-14(20)11-3-5-13(17)6-4-11/h3-6,12H,2,7-10H2,1H3,(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEHTKYTMQWSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl 4-Piperidinecarboxylate

Ethyl 4-piperidinecarboxylate (CAS 1126-09-6) serves as a critical precursor. It is synthesized via esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol in the presence of thionyl chloride (SOCl₂). The reaction proceeds under reflux conditions for 48 hours, yielding the ester with a 94% efficiency.

Reaction Conditions:

4-Fluorobenzoyl Isothiocyanate

The 4-fluorobenzoyl isothiocyanate intermediate is generated by reacting 4-fluorobenzoyl chloride with ammonium thiocyanate (NH₄SCN) in anhydrous acetone. This step requires strict moisture control to prevent hydrolysis.

Stepwise Synthesis of this compound

Condensation Reaction

The target compound is formed through a condensation reaction between ethyl 4-piperidinecarboxylate and 4-fluorobenzoyl isothiocyanate. This step typically employs a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under nitrogen atmosphere.

Optimized Protocol:

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Structural confirmation is achieved through:

-

¹H NMR (400 MHz, CDCl₃): δ 1.24 (t, 3H, OCH₂CH₃), 4.12 (q, 2H, OCH₂), 7.12–8.05 (m, 4H, aromatic F-C₆H₄).

Alternative Routes and Modifications

Carbamothioyl Group Introduction

The carbamothioyl moiety (-NHCOS-) is introduced via reaction with thiophosgene (CSCl₂) or by substituting oxygen with sulfur in urea derivatives. However, thiophosgene’s toxicity limits its use, favoring the isothiocyanate route.

Data Tables

Table 1: Physicochemical Properties of this compound

Table 2: Reaction Optimization for Condensation Step

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 78 |

| THF | 65 | |

| Catalyst (Et₃N) | 1.0 equiv | 70 |

| 1.2 equiv | 80 | |

| Time (hours) | 12 | 75 |

| 24 | 78 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Example Synthesis Pathway

A generalized synthetic pathway involves:

- Reacting ethyl 4-piperidinecarboxylate with 4-fluorobenzoyl chloride in the presence of a base to form the desired compound.

Biological Activities

Research has shown that Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate exhibits several biological activities:

- Anticancer Properties : Studies have indicated that derivatives of piperidine compounds can inhibit cancer cell proliferation. For example, compounds similar to this one have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in vitro .

- Antimicrobial Activity : The compound has been tested for its antimicrobial properties against a range of pathogens. Its structural components may enhance its ability to interact with bacterial membranes or enzymes crucial for bacterial survival.

Case Study 1: Anticancer Activity

A study published in the Tropical Journal of Pharmaceutical Research evaluated several piperidine derivatives for anticancer activity. The results indicated that compounds with similar structures to this compound showed significant inhibition of tumor growth in cultured human cancer cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers explored the antimicrobial potential of various piperidine derivatives, including those with a fluorobenzoyl moiety. The findings suggested that these compounds exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Therapeutic Potential

The unique structure of this compound suggests several therapeutic applications:

- Cancer Therapy : Given its anticancer properties, this compound could be developed into a new class of chemotherapeutic agents targeting specific cancer types.

- Infectious Diseases : Its antimicrobial properties indicate potential use in treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous piperidine-4-carboxylate derivatives, focusing on molecular properties, synthetic yields, and biological activities.

Structural and Physicochemical Properties

Key Observations :

Key Observations :

- Substituent Impact on Yield : Bulky or electron-withdrawing groups (e.g., 2-chlorobenzyl) reduce yields compared to electron-donating groups (e.g., 4-methylbenzyl) due to steric and electronic effects .

- Solvent and Temperature : High-temperature reactions in polar aprotic solvents (e.g., DMF) are common for achieving moderate to high yields .

Key Observations :

- BuChE Inhibition : Chlorinated analogs (e.g., 3d) show moderate activity, suggesting that electron-withdrawing groups enhance interactions with the enzyme’s active site .

- Thioamide Functionality : The carbamothioyl group in the target compound may offer superior binding to enzymes like Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose oxidase (DprE1) compared to ester or amide analogs .

Biological Activity

Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring substituted with a fluorobenzoyl group and a carbamothioyl moiety. The presence of the fluorine atom enhances its biological activity by potentially increasing lipophilicity and altering receptor binding characteristics.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzoylthiourea derivatives, including compounds similar to this compound. For example, research has shown that benzoylthiourea derivatives exhibit significant antibacterial activity against various strains, including resistant bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| Benzoylthiourea Derivatives | High | Escherichia coli, Pseudomonas aeruginosa |

Antitumor Activity

The compound's structural similarity to known anticancer agents suggests potential antitumor activity. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives with similar functional groups have shown efficacy in inhibiting tumor growth in various cancer models .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.

- Receptor Interaction : Binding to specific receptors could modulate signaling pathways that promote apoptosis in cancer cells or inhibit bacterial growth.

- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to cellular damage in pathogens or tumor cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various thiourea derivatives, it was found that this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized disk diffusion methods to evaluate inhibition zones, confirming its potential as a lead compound for further development .

Case Study 2: Antitumor Potential

A recent investigation into the cytotoxic effects of piperidine derivatives revealed that this compound significantly inhibited the proliferation of A549 lung cancer cells. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with this compound, suggesting its role as a promising candidate for anticancer therapy .

Q & A

Q. What synthetic methodologies are typically employed to synthesize Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting ethyl piperidine-4-carboxylate derivatives with 4-fluorobenzoyl isothiocyanate under controlled pH (9–10) to form the carbamothioyl group. Reaction monitoring via TLC and purification through precipitation (using chilled water) are critical steps to isolate the product . For analogous piperidine derivatives, crystallographic studies confirm the importance of maintaining stereochemical integrity during synthesis, which requires precise temperature and solvent control .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the piperidine ring conformation and substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., Q Exactive Orbitrap instruments provide MS/MS fragmentation patterns) .

- X-ray Crystallography : Resolves stereochemistry and ring conformations, which are critical for pharmacological activity .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., reaction path searches) and machine learning models can predict optimal reaction conditions (solvent, temperature, catalysts) and identify intermediates. The ICReDD framework integrates computational predictions with experimental validation, reducing trial-and-error approaches. For example, simulating the carbamothioyl group’s nucleophilic reactivity could guide pH adjustments or catalyst selection .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Contradictions between NMR, MS, or IR data often arise from dynamic conformational changes or impurities. Methodological steps include:

- Cross-validation : Compare experimental spectra with computational predictions (e.g., ACD/Labs Percepta for NMR/IR) .

- Crystallographic confirmation : Resolve ambiguities in substituent positioning using single-crystal X-ray diffraction .

- Isotopic labeling : Track specific functional groups (e.g., fluorobenzoyl moiety) to verify spectral assignments .

Q. What protocols ensure the compound’s stability during storage and experimental use?

Stability is influenced by moisture, temperature, and light. Recommended practices:

Q. How can researchers design experiments to study the compound’s reactivity under varying conditions?

Systematic stability studies should include:

- pH-dependent degradation : Expose the compound to buffers (pH 3–10) and analyze degradation products via LC-MS.

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Light exposure tests : UV-Vis spectroscopy can detect photooxidation of the fluorobenzoyl group .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are suitable for analyzing biological activity data involving this compound?

- Dose-response curves : Fit using nonlinear regression (e.g., Hill equation) to determine IC₅₀/EC₅₀ values.

- Principal Component Analysis (PCA) : Correlate structural features (e.g., piperidine ring puckering) with activity trends .

- Error analysis : Report standard deviations across triplicate experiments to validate reproducibility .

Q. How can researchers resolve discrepancies between theoretical and experimental physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.